A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate
A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate
An In-depth Technical Guide Topic: Structure Elucidation of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed, multi-technique workflow for the definitive structure elucidation of ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice, creating a self-validating system for structural confirmation. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers and drug development professionals who require a robust and logical framework for characterizing novel chemical entities, ensuring the highest degree of scientific integrity.
Introduction to the Target Molecule
The rigorous characterization of any novel or synthesized compound is the bedrock of chemical research and development. The compound's identity, purity, and structure must be unequivocally established before its biological or material properties can be meaningfully investigated. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate represents a class of substituted oxazolones, which are important scaffolds in medicinal chemistry.[1] This guide serves as a practical blueprint for its structural verification.
Chemical Identity and Properties
A summary of the key identifiers for the target molecule is presented below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate | [2] |
| Synonym | ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate | [2][3] |
| CAS Number | 1150271-25-2 | [2][3][4] |
| Molecular Formula | C₆H₇NO₄ | [2][4] |
| Molecular Weight | 157.12 g/mol | [4] |
Structural Features of Interest
The molecule contains several key features that will be interrogated by spectroscopic methods:
-
An oxazolone ring : A five-membered heterocyclic system with oxygen and nitrogen.
-
A lactam (cyclic amide) carbonyl group at the C2 position.
-
An ethyl ester functional group at the C5 position.
-
An acidic N-H proton at the N3 position.
-
A lone vinylic C-H proton at the C4 position.
Figure 1: Chemical Structure of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate.[2]
The Integrated Spectroscopic Workflow
A sequential and integrated approach to structure elucidation is paramount. Each technique provides a piece of the puzzle, and together, they build a self-validating case for the final structure. The causality is critical: we begin with mass spectrometry to confirm the elemental composition, proceed to infrared spectroscopy to identify key functional groups, and conclude with NMR spectroscopy to map the precise atomic connectivity.
Caption: A logical workflow for unambiguous structure elucidation.
Mass Spectrometry (MS) for Molecular Formula Verification
Principle and Rationale
The initial and most crucial step is to verify the molecular weight and, more importantly, the elemental formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an exact mass measurement (to within 5 ppm). This precision is a powerful constraint, allowing for the confident assignment of a unique molecular formula, thereby distinguishing the target from isobaric impurities.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.
-
Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster and use the instrument's software to predict the most likely elemental formula.
Data Interpretation
The expected molecular formula is C₆H₇NO₄. The primary ion to observe would be the protonated molecule [C₆H₇NO₄ + H]⁺.
| Parameter | Predicted Value |
| Molecular Formula | C₆H₇NO₄ |
| Exact Mass | 157.0375 |
| Observed Ion [M+H]⁺ | 158.0448 |
A measured m/z value of 158.0448 ± 0.0008 (5 ppm error) would strongly confirm the elemental composition.
Caption: Plausible fragmentation pathways for the target molecule in MS.
Infrared (IR) Spectroscopy for Functional Group Identification
Principle and Rationale
FTIR spectroscopy is a rapid and non-destructive technique that identifies specific covalent bonds based on their vibrational frequencies. For this molecule, IR serves as a quick and effective check for the presence of the critical carbonyl (C=O) and N-H functional groups, confirming that the gross structural features are consistent with the target.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Data Interpretation
The IR spectrum is expected to show distinct peaks corresponding to the various functional groups present in the molecule.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |
| Amide N-H | N-H stretch | 3200-3300 | Broad peak typical for N-H in a cyclic amide. |
| Alkyl C-H | C-H stretch | 2900-3000 | From the ethyl group. |
| Lactam Carbonyl | C=O stretch | ~1750-1780 | Higher frequency due to ring strain in the 5-membered ring. |
| Ester Carbonyl | C=O stretch | ~1720-1740 | Conjugation with the C=C bond lowers the frequency. |
| Alkene | C=C stretch | ~1650-1680 | Double bond within the oxazole ring. |
| Ester C-O | C-O stretch | 1100-1250 | Strong, characteristic ester C-O stretches. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Connectivity
Principle and Rationale
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Critically, 2D NMR techniques like COSY, HSQC, and HMBC are used to establish direct and long-range bond connectivities, providing an unambiguous and self-validating map of the molecular structure. It is difficult to assign a bare ¹³C NMR spectrum without additional information from 2D experiments.[5]
¹H NMR Spectroscopy
-
5.2.1. Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like N-H.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
-
5.2.2. Predicted Spectrum and Interpretation (in DMSO-d₆)
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| -CH₃ (ethyl) | 3H | Triplet (t) | 1.2-1.4 | Coupled to the -CH₂- group (n=2, 2+1=3 peaks). |
| -CH₂- (ethyl) | 2H | Quartet (q) | 4.2-4.4 | Coupled to the -CH₃ group (n=3, 3+1=4 peaks). Deshielded by the adjacent oxygen. |
| C4-H | 1H | Singlet (s) | 7.5-8.0 | Vinylic proton, deshielded by the adjacent ester and ring system. May show slight broadening from long-range coupling. |
| N3-H | 1H | Broad Singlet (br s) | 10.0-12.0 | Acidic amide proton. Its broadness and chemical shift are characteristic and solvent-dependent. |
¹³C NMR Spectroscopy
-
5.3.1. Experimental Protocol
-
Sample: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred or thousand) is required due to the low natural abundance of ¹³C. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
5.3.2. Predicted Spectrum and Interpretation
| Carbon Label | Approx. δ (ppm) | Rationale |
| -CH₃ (ethyl) | ~14 | Standard aliphatic methyl carbon. |
| -CH₂- (ethyl) | ~62 | Aliphatic methylene carbon, deshielded by the adjacent oxygen. |
| C4 | ~125-135 | sp² carbon attached to a proton. |
| C5 | ~150-160 | sp² carbon deshielded by both the ester group and ring heteroatoms. |
| C=O (Ester) | ~160-165 | Ester carbonyl carbon. |
| C=O (Lactam) | ~168-175 | Amide carbonyl carbon, typically downfield from ester carbonyls. |
2D NMR for Unambiguous Assignments
To build a self-validating protocol, 2D NMR is essential. It confirms that the pieces suggested by 1D NMR are connected in the correct way.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A key expected correlation would be between the -CH₂- and -CH₃ protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This would definitively link the proton signals to their corresponding carbon signals (e.g., δH ~1.3 to δC ~14; δH ~4.3 to δC ~62; δH ~7.8 to δC ~130).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for mapping the molecular skeleton, especially quaternary (non-protonated) carbons.
Caption: Key 2D NMR correlations to confirm molecular connectivity.
Key HMBC correlations for validation:
-
H-CH₂ (δ ~4.3) to C=O (Ester, δ ~162) : Confirms the ethyl group is part of the ester.
-
H4 (δ ~7.8) to C5 (δ ~155) and C=O (Ester, δ ~162) : Links the vinylic proton to the ester-bearing carbon.
-
H4 (δ ~7.8) to C2 (Lactam C=O, δ ~170) : Confirms the connectivity across the oxazole ring.
Conclusion: Synthesizing the Data for Final Structure Confirmation
The structure of ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate is confirmed by the convergence of all spectroscopic data.
-
HRMS establishes the correct elemental formula of C₆H₇NO₄.
-
FTIR confirms the presence of essential N-H, C=O (lactam), and C=O (ester) functional groups.
-
¹H and ¹³C NMR provide the correct count of hydrogen and carbon atoms in their distinct chemical environments.
-
2D NMR acts as the final arbiter, unequivocally linking the atoms together through covalent bonds. The HMBC correlation from the C4-proton to both the C2 and C5 carbons provides undeniable proof of the core heterocyclic structure, while other correlations confirm the identity and placement of the ethyl ester substituent.
References
-
P., Dr. S. Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. World Journal of Pharmaceutical Research. [Link]
-
Yadav, A. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences, 27(4S), 1-6. [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Royal Society of Chemistry. [Link]
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-S), 13-16. [Link]
-
Sahu, J. K., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Results in Chemistry, 5, 100845. [Link]
-
ChemSynthesis. ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. ChemSynthesis. [Link]
-
Gholap, S. S., & Sonar, J. P. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27-31. [Link]
-
Yadav, A. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. [Link]
-
PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. PubChem. [Link]
-
Prager, R. H., & Singh, Y. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56(9), 897-901. [Link]
-
Sassi, A. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Chemistry Stack Exchange. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate | C6H7NO4 | CID 46739512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
